BenchChemオンラインストアへようこそ!

3-Bromo-7-chloro-6-quinolinol

Antimicrobial Resistance Efflux Pump Inhibition Staphylococcus aureus

This specific 3-Bromo-7-chloro-6-quinolinol (CAS 1009811-89-5) is irreplaceable for structure-activity relationship studies due to its unique halogen arrangement, which dictates distinct biological activity profiles not attainable with generic chloroxine or monohalogenated analogs. Validated benchmarks include NorA efflux pump inhibition (IC50 1.6 μM), dual muscarinic receptor activity, and biofilm inhibition (IC50 125 μM against E. faecalis). Substituting compounds risks experimental irreproducibility. Procure this precise dihalogenated 6-quinolinol scaffold to ensure data integrity in your antimicrobial and neurological research programs.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5 g/mol
CAS No. 1009811-89-5
Cat. No. B1327150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloro-6-quinolinol
CAS1009811-89-5
Molecular FormulaC9H5BrClNO
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC=C1Br)Cl)O
InChIInChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H
InChIKeyZNJSKWMEMNPXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloro-6-quinolinol (CAS 1009811-89-5): Procurement-Grade Specification and Analytical Benchmarking for Halogenated Quinolinol Scaffolds


3-Bromo-7-chloro-6-quinolinol (CAS 1009811-89-5) is a heterocyclic aromatic compound belonging to the halogenated quinolinol class, characterized by a quinoline core with a bromine atom at position 3, a chlorine atom at position 7, and a hydroxyl group at position 6 [1]. This specific substitution pattern distinguishes it from other mono- and dihalogenated 8-quinolinols and 6-quinolinols. The compound serves as a versatile building block in medicinal chemistry for synthesizing derivatives with potential antimicrobial, anticancer, and other pharmacological activities . Its unique halogen arrangement influences both chemical reactivity and biological target interactions, making it a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Why 3-Bromo-7-chloro-6-quinolinol Cannot Be Casually Replaced by Generic 8-Quinolinols or Simple Monohalogenated Analogs


Substitution with generic halogenated quinolinols, such as the widely used 5,7-dichloro-8-quinolinol (chloroxine) or simple 7-chloroquinoline derivatives, is scientifically unsound due to the profound impact of halogen position and pattern on biological activity, target engagement, and chemical reactivity. Studies on the fungitoxicity of halogenated 8-quinolinols demonstrate that the location of halogen substituents (e.g., 3-, 5-, 6-, 7-positions) drastically alters antifungal potency, with certain dihalogenated combinations (e.g., 3,6- and 5,7-dihalo) exhibiting intramolecular synergism not present in monohalogenated or differently substituted analogs [1][2]. The specific 3-bromo-7-chloro-6-hydroxy pattern in the target compound creates a unique electronic and steric environment on the quinoline scaffold, leading to distinct biological activity profiles in assays such as NorA efflux pump inhibition and muscarinic receptor binding, as documented in public databases [3][4]. Therefore, for any research requiring precise SAR or a specific activity fingerprint, generic substitution will compromise experimental reproducibility and data validity.

Quantitative Differentiation of 3-Bromo-7-chloro-6-quinolinol: Head-to-Head and Class-Level Activity Data vs. Key Comparators


NorA Efflux Pump Inhibition: 3-Bromo-7-chloro-6-quinolinol vs. Inactive Analogs in S. aureus

In an in vitro assay measuring inhibition of the NorA efflux pump in Staphylococcus aureus strain SA-1199B (expressing GrlA A116E mutant), 3-Bromo-7-chloro-6-quinolinol demonstrated an IC50 value of 1.60E+3 nM (1.6 μM) for reducing ethidium bromide (EtBr) efflux over a 5-minute incubation period [1]. This activity is notable when compared to related halogenated quinolinols. For example, while direct head-to-head data for this specific assay with 5,7-dichloro-8-quinolinol is not available in the same source, the observed activity confirms that the specific 3-bromo-7-chloro-6-hydroxy substitution pattern is capable of engaging the NorA protein and interfering with its efflux function. This contrasts with many quinoline derivatives that show no or minimal NorA inhibition at comparable concentrations [2].

Antimicrobial Resistance Efflux Pump Inhibition Staphylococcus aureus

Muscarinic Receptor Binding Profile: 3-Bromo-7-chloro-6-quinolinol Shows Low Micromolar Affinity

In a radioligand binding assay using rat brain membranes, 3-Bromo-7-chloro-6-quinolinol displaced [3H]-QNB from muscarinic acetylcholine receptors with an IC50 value of 5.62E+3 nM (5.62 μM) [1]. This binding affinity is relatively low compared to high-affinity muscarinic ligands but defines a specific baseline for this scaffold. For comparison, the same compound showed an IC50 of 63 nM in an agonist activity assay at human M1 receptors expressed in HEK293T cells [2], highlighting a potential functional selectivity or assay-dependent variation. This dual profile contrasts with simpler 8-quinolinols like 8-hydroxyquinoline, which are not typically associated with significant muscarinic receptor binding [3].

GPCR Muscarinic Receptor Radioligand Binding

Antimicrobial Activity Against Enterococcus faecalis Biofilm Formation

3-Bromo-7-chloro-6-quinolinol was evaluated for its ability to inhibit biofilm formation by Enterococcus faecalis in a 20-hour crystal violet staining assay. The compound exhibited an IC50 value of 1.25E+5 nM (125 μM) [1]. While this potency is moderate, it represents a specific, quantifiable activity against a clinically relevant Gram-positive pathogen. In contrast, many halogenated quinoline derivatives show no activity against E. faecalis biofilms at comparable concentrations, and some, like certain 7-chloroquinoline amide hybrids, exhibit potent activity (MIC < 4 µg/mL) against planktonic Gram-positive bacteria but have not been assessed for biofilm-specific effects [2]. This data point provides a unique activity benchmark for this compound in the context of biofilm research.

Biofilm Inhibition Enterococcus faecalis Antimicrobial Screening

Fungitoxicity Class-Level Inference: Enhanced Activity Predicted for Dihalogenated 6-Quinolinol Scaffolds

Class-level studies on the fungitoxicity of halogenated 8-quinolinols against fungi such as Aspergillus niger and Trichoderma viride have established that dihalogenated compounds, particularly those with halogens at positions 3 and 6 or 5 and 7, exhibit significantly enhanced activity compared to their monohalogenated counterparts due to intramolecular synergism [1][2]. While 3-Bromo-7-chloro-6-quinolinol is a 6-quinolinol, not an 8-quinolinol, the principle of positional halogen effects is transferable. The specific 3-bromo-7-chloro-6-hydroxy substitution pattern is predicted to confer a distinct fungitoxic profile compared to, for example, 5,7-dichloro-8-quinolinol (chloroxine) or 7-chloro-6-quinolinol. The presence of bromine at the 3-position, combined with chlorine at the 7-position and a free 6-hydroxyl, creates a unique electronic environment not found in commercial antiseptics like chloroxine, potentially leading to differential target engagement or potency against specific fungal strains.

Antifungal Intramolecular Synergism Structure-Activity Relationship

High-Impact Research and Development Applications for 3-Bromo-7-chloro-6-quinolinol Based on Quantitative Evidence


Efflux Pump Inhibitor Lead Optimization in Antimicrobial Resistance Research

3-Bromo-7-chloro-6-quinolinol serves as a validated starting point for medicinal chemistry efforts targeting the NorA efflux pump in Staphylococcus aureus. Its IC50 of 1.6 μM in the NorA inhibition assay [1] provides a tangible benchmark for SAR studies aimed at improving potency and understanding the structural determinants of NorA engagement. This application is supported by the compound's documented activity in this specific assay, distinguishing it from many quinoline derivatives that lack this property [2].

Muscarinic Receptor Probe for GPCR Pharmacology and CNS Drug Discovery

The compound's dual activity profile at muscarinic receptors—micromolar displacement of [3H]-QNB in rat brain membranes and nanomolar agonist activity at human M1 receptors [3]—makes it a valuable tool for investigating receptor subtype selectivity and functional bias. It can be used as a reference compound in binding assays or as a scaffold for developing more potent and selective muscarinic ligands, a target class implicated in Alzheimer's disease and other neurological disorders.

Anti-Biofilm Agent Development and Mechanistic Studies

With a defined IC50 of 125 μM for inhibiting Enterococcus faecalis biofilm formation [4], 3-Bromo-7-chloro-6-quinolinol can be employed in studies aimed at elucidating the mechanisms of biofilm inhibition by quinoline derivatives. It provides a quantitative baseline for comparing more potent analogs and can be used in combination with other antimicrobials to explore synergistic effects against biofilm-associated infections.

Antifungal Lead Discovery Leveraging Unique Halogenation Pattern

Building on class-level SAR indicating that dihalogenated quinolinols exhibit enhanced fungitoxicity via intramolecular synergism [5][6], 3-Bromo-7-chloro-6-quinolinol offers a unique 3-bromo-7-chloro-6-hydroxy substitution pattern not present in standard 8-quinolinol antifungals. This makes it a prime candidate for screening against fungal panels to identify novel antifungal leads with potentially distinct mechanisms of action or resistance profiles compared to existing agents like chloroxine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-chloro-6-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.